molecular formula C11H14N2O5S B8655344 Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate

Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate

Cat. No. B8655344
M. Wt: 286.31 g/mol
InChI Key: YIJMSVJAKCSSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

ethyl 3-oxo-3-(2-sulfamoylanilino)propanoate

InChI

InChI=1S/C11H14N2O5S/c1-2-18-11(15)7-10(14)13-8-5-3-4-6-9(8)19(12,16)17/h3-6H,2,7H2,1H3,(H,13,14)(H2,12,16,17)

InChI Key

YIJMSVJAKCSSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-benzenesulfonamide (5 g, 29 mmol) was dissolved in N,N-dimethylacetamide (25 mL) and diethyl ether (25 mL). Ethyl-3-chloro-3-oxo-propionate (4.6 g, 30.45 mmol) was added into the above reaction solution. The reaction mixture was stirred at 25° C. for 3 h. The product started to precipitate and was collected by vacuum filtration. The solid was dissolved in ethyl acetate (200 mL) and extracted with water (200 mL). The aqueous layer was back-extracted with ethyl acetate (200 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford the crude product, N-(2-sulfamoyl-phenyl)-malonamic acid ethyl ester, as a white solid, which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ: 1.23 (3H, t, J=7.0 Hz), 3.61 (2H, s), 4.14 (2H, quartet, J=7.0 Hz), 7.29-7.33 (1H, m), 7.53 (2H, bs), 7.56-7.60 (1H, m), 7.84-7.86 (1H, m), 7.97-7.99 (1H, m), 9.54 (1H, bs). LC-MS (ESI) calcd for C11H14N2O5S 286.06, found 287.1 [M+H+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

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